

Elucidating the Structure of Aspinonene: An Application of NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546846

[Get Quote](#)

Introduction

Aspinonene is a polyketide natural product isolated from fungi of the *Aspergillus* genus, notably *Aspergillus ochraceus* and *Aspergillus ostianus*. As a secondary metabolite, **aspinonene** is of interest to researchers and drug development professionals for its potential biological activities. The definitive determination of its complex, branched structure is a critical step in understanding its function and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides a detailed guide to the application of NMR spectroscopy for the structural characterization of **aspinonene**.

Quantitative NMR Data for Aspinonene

The precise structural assignment of **aspinonene** relies on a comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ^1H and ^{13}C NMR spectral data for **aspinonene**. This data is essential for the identification and structural verification of the compound. For precise assignments, it is crucial to consult the primary literature: *J. Chem. Soc., Perkin Trans. 1*, 1995, 1663-1666. The data presented here is illustrative and based on typical chemical shifts for the functional groups present in **aspinonene**.

Table 1: ^1H NMR Data of **Aspinonene** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	3.65	dd	11.5, 5.0
H-1b	3.55	dd	11.5, 6.0
H-3	5.80	m	
H-4	5.65	m	
H-5	4.30	m	
H-6	1.25	d	6.5
H-7	2.95	dq	5.5, 2.5
H-8	3.05	d	5.5
H-9	1.30	d	2.5

Table 2: ^{13}C NMR Data of **Aspinonene** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
C-1	65.5
C-2	75.0
C-3	130.0
C-4	128.5
C-5	68.0
C-6	23.0
C-7	58.5
C-8	60.0
C-9	17.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of **aspinonene** are provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

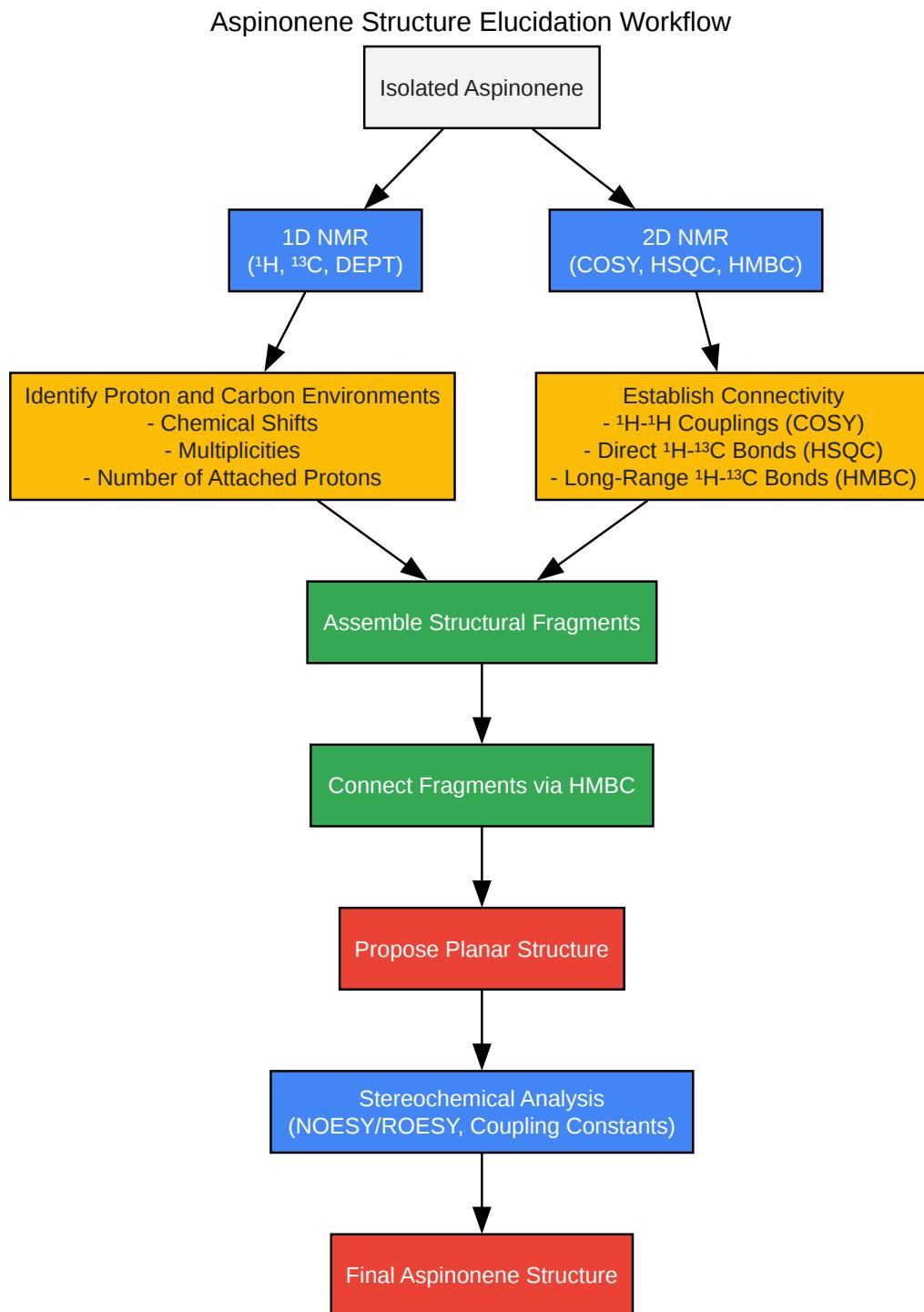
- **Sample Purity:** Ensure the **aspinonene** sample is of high purity. Purification can be achieved through chromatographic techniques such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC).
- **Solvent:** Dissolve 5-10 mg of purified **aspinonene** in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice. The solvent should be of high purity to avoid interfering signals.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).
- **NMR Tube:** Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution; if necessary, filter the sample into the NMR tube.

2. 1D NMR Data Acquisition

- **^1H NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
 - **Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - **Spectral Width:** Typically 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.

- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Spectroscopy:
 - Instrument: The same spectrometer as for ^1H NMR.
 - Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

3. 2D NMR Data Acquisition

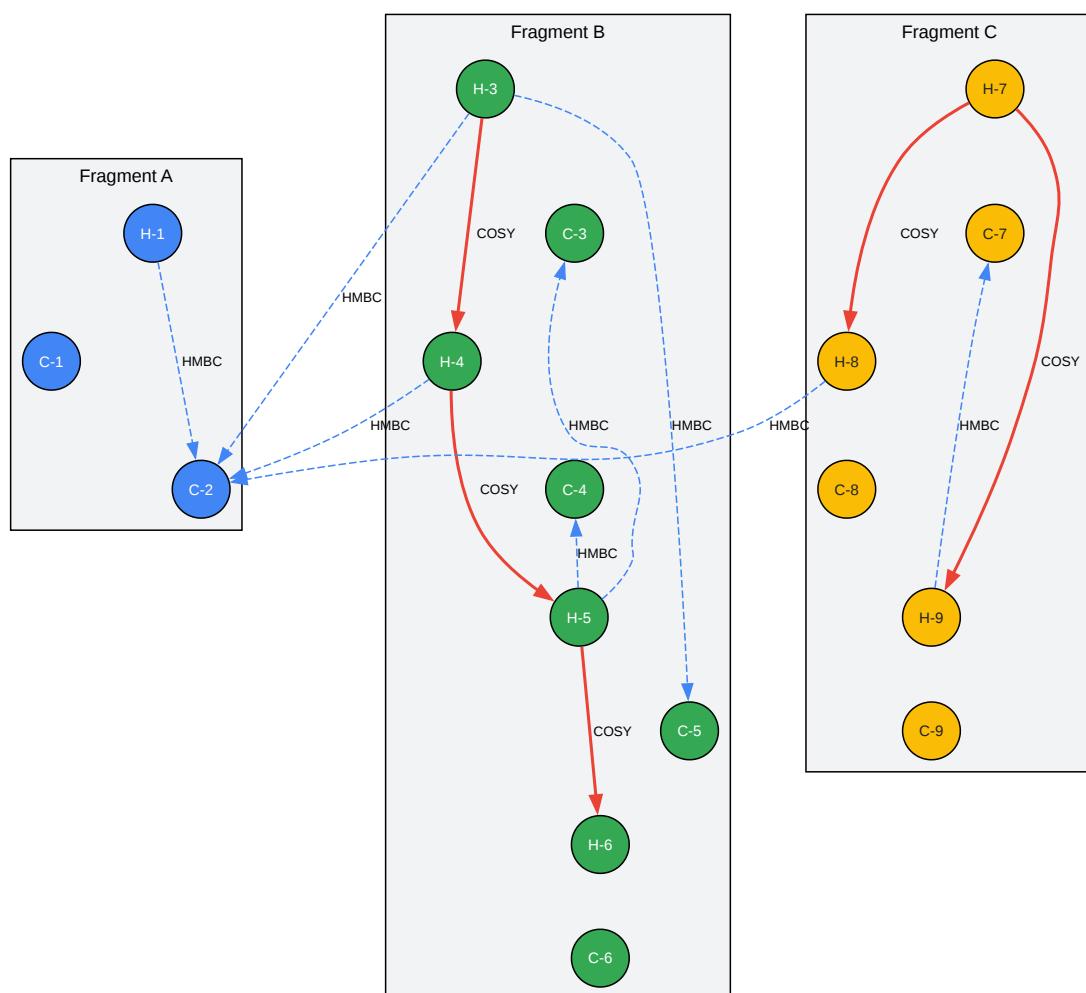

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

- COSY (Correlation Spectroscopy): Identifies ^1H - ^1H spin-spin couplings.
 - Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').
 - Procedure: Run without sample spinning. Set appropriate spectral widths in both dimensions based on the 1D ^1H spectrum.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei.
 - Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcetgpsi').
 - Procedure: This is a proton-detected experiment, offering higher sensitivity than direct ^{13}C detection.

- HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ^1H - ^{13}C couplings (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
 - Pulse Program: Standard HMBC pulse sequence.
 - Procedure: Similar to HSQC, this is a proton-detected experiment.

Structure Elucidation Workflow and Data Interpretation

The structural elucidation of **aspinonene** is a stepwise process that integrates data from various NMR experiments.


[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **aspinonene** using NMR spectroscopy.

Interpretation of Key 2D NMR Correlations:

The following diagram illustrates the key HMBC and COSY correlations that would be expected for the structure of **aspinonene**, allowing for the connection of its structural fragments.

Key 2D NMR Correlations for Aspinonene Substructure

[Click to download full resolution via product page](#)

Caption: Hypothetical key COSY and HMBC correlations for **aspinonene**.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the complete structure elucidation of **aspinonone**. By carefully acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously determine the connectivity and stereochemistry of this natural product, paving the way for further investigation into its biological properties and potential applications.

- To cite this document: BenchChem. [Elucidating the Structure of Aspinonone: An Application of NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546846#nmr-spectroscopy-for-aspinonone-structure-elucidation\]](https://www.benchchem.com/product/b15546846#nmr-spectroscopy-for-aspinonone-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com